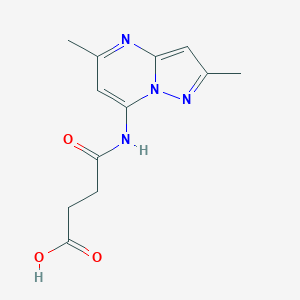![molecular formula C7H5BrO B068331 Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) CAS No. 183059-02-1](/img/structure/B68331.png)
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) is a cyclic ketone compound that has been synthesized using various methods. This compound has shown potential in scientific research applications, particularly in the field of organic chemistry.2.0.02,7.04,6]heptanone, 2-bromo-(9CI).
Mechanism of Action
The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI). However, it is not intended for use as a drug and has not been studied for its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. However, its limited availability and high cost may be a limitation for some research projects.
Future Directions
For its use in scientific research include the synthesis of novel organic compounds and investigation of its potential as a nucleophile in organic reactions.
Synthesis Methods
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) can be synthesized using several methods, including the reaction of 2-bromo-1-phenyl-1-butanone with cyclopentadiene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-bromopropiophenone with cyclopentadiene in the presence of a Lewis acid catalyst. Both of these methods have been reported to yield high purity Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI).
Scientific Research Applications
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) has shown potential in scientific research applications, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of various organic compounds. For example, it can be used in the synthesis of bridged bicyclic compounds, which have potential applications in drug discovery and development.
properties
CAS RN |
183059-02-1 |
|---|---|
Product Name |
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) |
Molecular Formula |
C7H5BrO |
Molecular Weight |
185.02 g/mol |
IUPAC Name |
2-bromotetracyclo[3.2.0.02,7.04,6]heptan-3-one |
InChI |
InChI=1S/C7H5BrO/c8-7-4-1-2(5(4)7)3(1)6(7)9/h1-5H |
InChI Key |
RTBMVDWGEUTRKD-UHFFFAOYSA-N |
SMILES |
C12C3C1C(=O)C4(C2C34)Br |
Canonical SMILES |
C12C3C1C(=O)C4(C2C34)Br |
synonyms |
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



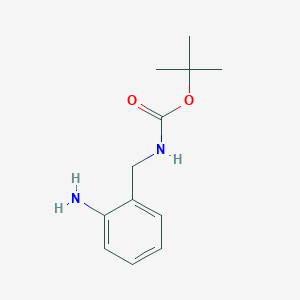


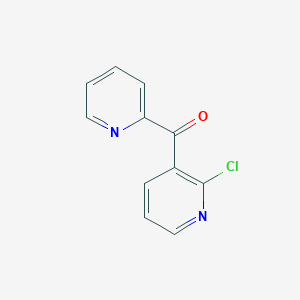
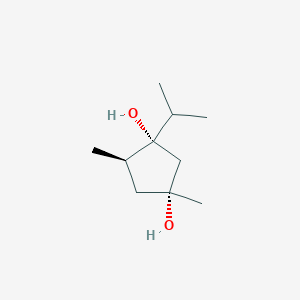
![N-[(4-pentylphenyl)methylidene]hydroxylamine](/img/structure/B68261.png)
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
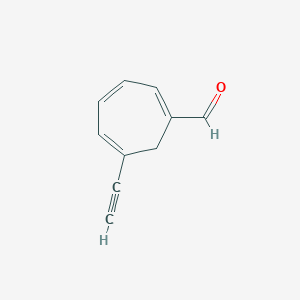
![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)
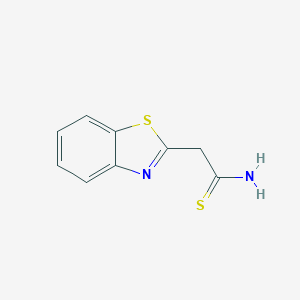
![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

